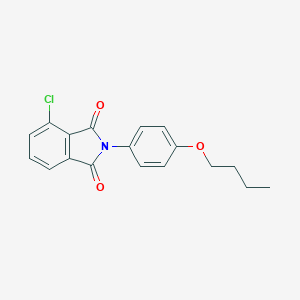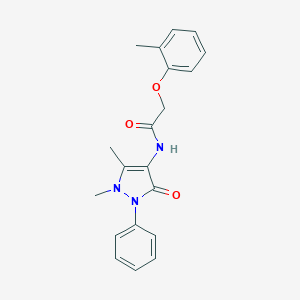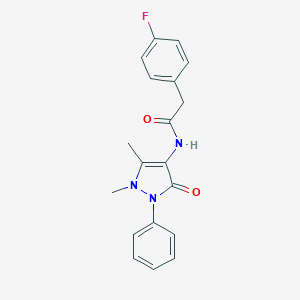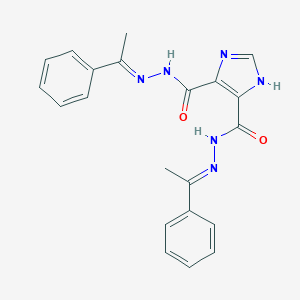
2-(4-Butoxyphenyl)-4-chloroisoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Butoxyphenyl)-4-chloroisoindole-1,3-dione is a synthetic organic compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butoxyphenyl)-4-chloroisoindole-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-butoxyaniline and phthalic anhydride.
Condensation Reaction: The first step involves a condensation reaction between 4-butoxyaniline and phthalic anhydride in the presence of a suitable catalyst, such as acetic acid, to form the intermediate 4-butoxyphthalimide.
Chlorination: The intermediate is then subjected to chlorination using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.
Optimized Reaction Conditions: Employing optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.
Purification Techniques: Implementing purification techniques like recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Butoxyphenyl)-4-chloroisoindole-1,3-dione can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of the isoindole ring.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products with different functional groups replacing the chlorine atom.
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms of the compound with modified oxidation states.
Applications De Recherche Scientifique
2-(4-Butoxyphenyl)-4-chloroisoindole-1,3-dione has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of organic semiconductors and photovoltaic materials.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of 2-(4-Butoxyphenyl)-4-chloroisoindole-1,3-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as those involved in cell signaling, apoptosis, or inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-methoxyphenyl)-4-chloro-1H-isoindole-1,3(2H)-dione
- 2-(4-ethoxyphenyl)-4-chloro-1H-isoindole-1,3(2H)-dione
- 2-(4-propoxyphenyl)-4-chloro-1H-isoindole-1,3(2H)-dione
Uniqueness
- Functional Group Variations : The presence of the butoxy group in 2-(4-Butoxyphenyl)-4-chloroisoindole-1,3-dione imparts unique physicochemical properties compared to its analogs with different alkoxy groups.
- Reactivity : The specific substitution pattern and functional groups influence the compound’s reactivity and interaction with other molecules, making it distinct in its chemical behavior and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Propriétés
Formule moléculaire |
C18H16ClNO3 |
|---|---|
Poids moléculaire |
329.8g/mol |
Nom IUPAC |
2-(4-butoxyphenyl)-4-chloroisoindole-1,3-dione |
InChI |
InChI=1S/C18H16ClNO3/c1-2-3-11-23-13-9-7-12(8-10-13)20-17(21)14-5-4-6-15(19)16(14)18(20)22/h4-10H,2-3,11H2,1H3 |
Clé InChI |
KDLHFJIJEJDFJJ-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)Cl |
SMILES canonique |
CCCCOC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[1-(2,4-dimethoxyphenyl)ethylidene]methanesulfonohydrazide](/img/structure/B446805.png)
![6-(2-Bromo-3,6-dimethoxy-phenyl)-9,9-dimethyl-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B446806.png)
![10-benzoyl-11-[4-(dimethylamino)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B446810.png)



![9,9-Dimethyl-6-(4-nitrophenyl)-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B446815.png)
![5-Benzoyl-6-(4-bromophenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B446816.png)
![10-benzoyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B446817.png)
![6-(4-Dimethylaminophenyl)-9,9-dimethyl-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B446818.png)
![10-benzoyl-11-(2,4-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B446822.png)
![3-[(4-tert-butylcyclohexyl)oxy]-3-phenyl-2-benzofuran-1(3H)-one](/img/structure/B446823.png)

![11-(2-bromo-3,6-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B446829.png)
